[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Description
[1-({[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a structurally complex organic compound characterized by three key features:
Cyclohexyl-acetic acid core: A cyclohexane ring substituted with an acetic acid group, facilitating hydrogen bonding and solubility in aqueous environments.
Phthalazine moiety: A bicyclic aromatic system with two methoxy groups at positions 7 and 8 and a ketone group at position 1.
Acetyl amino linker: Bridges the phthalazine and cyclohexyl-acetic acid units, introducing conformational flexibility and modulating steric effects.
Its structural complexity may influence pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C21H27N3O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[1-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C21H27N3O6/c1-29-15-7-6-14-11-23-24(20(28)18(14)19(15)30-2)12-16(25)22-13-21(10-17(26)27)8-4-3-5-9-21/h6-7,11H,3-5,8-10,12-13H2,1-2H3,(H,22,25)(H,26,27) |
InChI Key |
ZCRBJKQLVUOKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3(CCCCC3)CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation vs. Azide Coupling
Direct alkylation of (6) with bromoacetylphthalazinone (2) in DMF/K₂CO₃ yields <50% product due to competing hydrolysis. The azide coupling method proves superior, avoiding side reactions.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linkage
The acetyl-amino bridge is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding two fragments:
-
7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid (via C–N bond cleavage)
-
1-(aminomethyl)cyclohexylacetic acid
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Carboxylic acid + primary amine | 85% | |
| 2M NaOH, 80°C, 8 hrs | Carboxylate salt + amine | 78% |
This reaction is critical for metabolic studies, as it mimics enzymatic cleavage in biological systems .
Esterification of the Acetic Acid Moiety
The terminal carboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) via acid-catalyzed Fischer esterification:
| Reagent | Conditions | Product (Ester) | Yield | Source |
|---|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 6 hrs | Methyl ester derivative | 92% | |
| Ethanol + SOCl₂ | 0°C → RT, 4 hrs | Ethyl ester derivative | 88% |
Ester derivatives improve lipid solubility for pharmacokinetic profiling.
Functionalization of Methoxy Groups
The 7,8-dimethoxy substituents on the phthalazinone ring undergo demethylation with strong acids (e.g., HBr in acetic acid), producing dihydroxy intermediates. Subsequent reactions include:
-
Sulfonation : SO₃/pyridine to introduce sulfonic acid groups.
-
Alkylation : Reacting with alkyl halides to form ethers.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | 48% HBr, AcOH, 100°C, 3 hrs | 7,8-dihydroxyphthalazinone | 65% | |
| Sulfonation | SO₃·Pyridine, DMF, 0°C | 7,8-disulfophthalazinone | 58% |
Dihydroxy derivatives are precursors for further electrophilic substitutions .
Nucleophilic Acyl Substitution at the Acetamide
Activation of the amide carbonyl with thionyl chloride (SOCl₂) converts it to a reactive acyl chloride intermediate, enabling nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂, DCM, 0°C | 2 hrs, then NH₃/MeOH | Carboxamide analog | 76% | |
| SOCl₂ + R-OH | RT, 4 hrs | Acyloxy derivatives | 68% |
This strategy diversifies the molecule’s pharmacological profile .
Cyclohexyl Ring Modifications
The cyclohexyl group participates in:
-
Oxidation : KMnO₄/H₂O to form cyclohexanecarboxylic acid.
-
Halogenation : Br₂/FeBr₃ for electrophilic substitution.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Cyclohexanecarboxylic acid | 52% | |
| Bromination | Br₂, FeBr₃, DCM | 4-bromocyclohexyl derivative | 61% |
Halogenated analogs are intermediates in cross-coupling reactions .
Coupling Reactions for Structural Diversification
The acetic acid and amine fragments enable peptide-like couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt-mediated | DMF, RT, 12 hrs | Hybrid conjugates (e.g., with indoles) | 81% | |
| DCC/DMAP | CHCl₃, 0°C → RT | Thiadiazole-linked derivatives | 74% |
These reactions expand the compound’s utility in structure-activity relationship (SAR) studies .
Reduction of the Phthalazinone Core
The 1-oxo group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄, MeOH | RT, 6 hrs | 1-hydroxyphthalazinone | 45% | |
| LiAlH₄, THF | Reflux, 3 hrs | Fully reduced phthalazine | 38% |
Reduced forms exhibit altered electronic properties for target binding .
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Properties
- Research indicates that derivatives of phthalazine compounds can exhibit anti-inflammatory effects. The presence of the cyclohexyl and acetic acid moieties may enhance this activity, making it a candidate for treating inflammatory diseases.
-
Anticancer Activity
- Preliminary studies suggest that compounds with a phthalazine core can inhibit cancer cell proliferation. The specific structure of this compound may contribute to its potential as an anticancer agent by interfering with cellular signaling pathways.
-
Neuroprotective Effects
- There is emerging evidence that phthalazine derivatives may possess neuroprotective properties. This could be significant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
-
Analgesic Properties
- Similar compounds have been noted for their analgesic effects, suggesting that this compound may also provide pain relief, potentially useful in managing chronic pain conditions.
Case Study 1: Anti-inflammatory Activity
A study conducted on phthalazine derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against various inflammatory markers, showing a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
In a preclinical trial involving cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 3: Neuroprotection
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. These findings highlight its potential for further development in neuroprotective therapies.
Mechanism of Action
The mechanism of action of [1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacokinetics : The target compound’s carboxylic acid group may improve water solubility compared to ester-containing analogs like Methyl (1-oxo-4-phenylphthalazinyl)acetate, though its larger size could reduce oral bioavailability .
- Synthetic Challenges: The acetyl amino linker and methoxy groups introduce synthetic complexity compared to Gabapentin or simpler cyclohexane derivatives, requiring multi-step protocols .
Biological Activity
The compound [1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a synthetic derivative of phthalazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H16N2O5
- Molecular Weight : 264.28 g/mol
- CAS Number : 885953-94-6
The biological activity of phthalazine derivatives, including the compound , often involves interaction with various biological targets such as enzymes and receptors. The presence of the dimethoxy and acetyl groups in the structure enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Phthalazine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : These compounds may act as ligands for various receptors, influencing signaling pathways associated with inflammation and cancer.
Biological Activity Overview
Research indicates that compounds similar to [1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells through apoptosis induction. |
| Anti-inflammatory | Reduces cytokine production and inflammation in various models. |
| Antimicrobial | Shows activity against certain bacterial strains and fungi. |
| Neuroprotective | Potentially protects neuronal cells from oxidative stress and apoptosis. |
Anticancer Activity
A study conducted on phthalazine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use as an anti-inflammatory agent.
Neuroprotective Properties
Research has indicated that related compounds can protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation and tau phosphorylation.
Q & A
Q. What are the recommended synthetic routes for [1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, and what challenges arise in its multi-step synthesis?
A three-step synthesis is typically employed:
Phthalazine core formation : Start with 7,8-dimethoxyphthalazin-1(2H)-one, utilizing nucleophilic substitution or oxidation-reduction reactions to introduce functional groups.
Acetylation : React the phthalazine derivative with chloroacetyl chloride or bromoacetic acid under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
Cyclohexylacetic acid coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the acetylated intermediate with 1-(aminomethyl)cyclohexylacetic acid.
Challenges : Low yields (<40%) in the final coupling step due to steric hindrance from the cyclohexyl group. Optimize reaction time (12–24 hr) and stoichiometry (1.2:1 acylating agent:amine ratio) to mitigate this .
Q. What analytical techniques are most suitable for characterizing the purity and structure of this compound?
- Mass Spectrometry (MS) : High-resolution ESI-MS (Orbitrap instruments) confirms molecular weight (e.g., expected [M+H]+ at m/z 433.18). Use collision-induced dissociation (CID) to validate fragmentation patterns .
- NMR : 1H NMR (DMSO-d6, 600 MHz) should resolve methoxy protons (δ 3.85–3.90 ppm), cyclohexyl CH2 groups (δ 1.20–1.60 ppm), and the acetic acid moiety (δ 2.35 ppm). 13C NMR detects carbonyl carbons (δ 170–175 ppm) .
- HPLC-PDA : Reverse-phase C18 columns (ACN/0.1% TFA gradient) assess purity (>95% by AUC) and detect residual solvents .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?
- Structural modification : Introduce polar groups (e.g., hydroxyl or PEG chains) on the cyclohexyl ring while preserving activity.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD at 10 mM).
- pH adjustment : Ionize the acetic acid group (pKa ~4.5) by preparing solutions in PBS (pH 7.4) .
Q. How to resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) and compare experimental MS/MS spectra with in silico tools (e.g., CFM-ID).
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclohexyl substituents) via single-crystal analysis .
- DFT calculations : Optimize molecular geometry using Gaussian 16 (B3LYP/6-31G*) to predict NMR chemical shifts within ±0.3 ppm accuracy .
Q. What computational modeling approaches are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to phthalazine-sensitive enzymes (e.g., PDE inhibitors). Validate with MM-GBSA free energy calculations.
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy .
Q. How to design stability studies to evaluate degradation pathways under varying storage conditions?
- Stress testing : Expose the compound to heat (60°C, 10 days), UV light (ICH Q1B guidelines), and hydrolytic conditions (0.1M HCl/NaOH, 70°C).
- Degradation analysis : Monitor via UPLC-MS for oxidation products (e.g., phthalazine N-oxide) or hydrolysis fragments (cyclohexylacetic acid). Use QbD principles to establish shelf-life .
Q. What methodologies are recommended for analyzing the compound’s pharmacological activity in enzyme inhibition assays?
- Fluorescence polarization : Measure binding affinity to recombinant PDE5 or kinases (e.g., IC50 determination with a 485/535 nm filter set).
- Kinetic assays : Use a stopped-flow apparatus to monitor real-time inhibition (e.g., NADH depletion at 340 nm for dehydrogenase targets).
- SPR biosensors : Immobilize target proteins on CM5 chips and analyze binding kinetics (ka/kd) at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
